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molecular formula C11H13F3N2O B8746386 N-(2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-yl)acetamide CAS No. 1031721-44-4

N-(2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-yl)acetamide

Cat. No. B8746386
M. Wt: 246.23 g/mol
InChI Key: NIKYGRFRLRGITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998985B2

Procedure details

Add acetonitrile (67.4 L; 53.0 kg) to a reaction vessel containing 2-(6-trifluoromethyl-pyridin-3-yl)-propan-2-ol (52 moles; 12.8 kg) and cool to 0-5° C. Add concentrated sulfuric acid (372 moles; 19.8 L; 36.5 kg) slowly, maintaining the internal reaction temperature between 0-15° C. Heat the solution to 25-30° C. for 24 hours, and observe the completion of the reaction by HPLC. Cool the mixture to 0° C. while stirring and add water (95.0 L; 95.0 kg). Add a solution of aqueous ammonia (57.5 kg) to adjust the solution pH to 8.0-9.0, and then add tert-butyl methyl ether (81.1 L; 60.0 kg). Separate the lower aqueous layer, concentrate the organic layer to approximately 3 volumes, and cool the contents of the reaction to −5-0° C. Filter the resultant solids and dry under vacuum until constant weight and collect (13.4 kg; 87.3%, based on HPLC) of the titled compound as a pale yellow solid in 81.8% purity. 1H NMR (DMSO-d6, 500 MHz): δ 8.68 (d, 1H, J=2 Hz), 8.30 (s, 1H), 7.92 (dd, 1H, J=2.5, 8.5 Hz), 7.79 (d, 1H, J=5.8 Hz), 1.82 (s, 3H), 1.56 (s, 6H).
Quantity
67.4 L
Type
reactant
Reaction Step One
Quantity
12.8 kg
Type
reactant
Reaction Step Two
Quantity
19.8 L
Type
reactant
Reaction Step Three
Quantity
57.5 kg
Type
reactant
Reaction Step Four
Quantity
81.1 L
Type
solvent
Reaction Step Five
Name
Quantity
95 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[F:4][C:5]([F:17])([F:16])[C:6]1[N:11]=[CH:10][C:9]([C:12](O)([CH3:14])[CH3:13])=[CH:8][CH:7]=1.S(=O)(=O)(O)[OH:19].N>COC(C)(C)C.O>[CH3:13][C:12]([NH:3][C:1](=[O:19])[CH3:2])([C:9]1[CH:10]=[N:11][C:6]([C:5]([F:17])([F:16])[F:4])=[CH:7][CH:8]=1)[CH3:14]

Inputs

Step One
Name
Quantity
67.4 L
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
12.8 kg
Type
reactant
Smiles
FC(C1=CC=C(C=N1)C(C)(C)O)(F)F
Step Three
Name
Quantity
19.8 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
57.5 kg
Type
reactant
Smiles
N
Step Five
Name
Quantity
81.1 L
Type
solvent
Smiles
COC(C)(C)C
Step Six
Name
Quantity
95 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal reaction temperature between 0-15° C
TEMPERATURE
Type
TEMPERATURE
Details
Heat the solution to 25-30° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the completion of the reaction by HPLC
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 0° C.
CUSTOM
Type
CUSTOM
Details
Separate the lower aqueous layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic layer to approximately 3 volumes
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
the contents of the reaction to −5-0° C
FILTRATION
Type
FILTRATION
Details
Filter the resultant solids
CUSTOM
Type
CUSTOM
Details
dry under vacuum until constant weight
CUSTOM
Type
CUSTOM
Details
collect (13.4 kg; 87.3%, based on HPLC) of the titled compound as a pale yellow solid in 81.8% purity

Outcomes

Product
Name
Type
Smiles
CC(C)(C=1C=NC(=CC1)C(F)(F)F)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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